molecular formula C19H20N2O3 B12147843 1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline CAS No. 5496-40-2

1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline

Cat. No.: B12147843
CAS No.: 5496-40-2
M. Wt: 324.4 g/mol
InChI Key: NHUYWEXMQCJMGM-UHFFFAOYSA-N
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Description

1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline family. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes acetyl, ethoxyphenyl, and hydroxyphenyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. The general synthetic route can be outlined as follows:

    Chalcone Formation: The initial step involves the Claisen-Schmidt condensation of 4-ethoxybenzaldehyde with 4-hydroxyacetophenone to form the corresponding chalcone.

    Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate under reflux conditions to yield the desired pyrazoline derivative.

The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the reaction. The product is usually purified through recrystallization.

Chemical Reactions Analysis

1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings, using reagents like bromine or nitric acid.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interact with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline can be compared with other pyrazoline derivatives, such as:

    1-Acetyl-3-(4-methoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Acetyl-3-(4-chlorophenyl)-5-(4-hydroxyphenyl)-2-pyrazoline: Contains a chlorophenyl group, which may alter its chemical and biological properties.

    1-Acetyl-3-(4-nitrophenyl)-5-(4-hydroxyphenyl)-2-pyrazoline:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5496-40-2

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-[5-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C19H20N2O3/c1-3-24-17-10-6-14(7-11-17)18-12-19(21(20-18)13(2)22)15-4-8-16(23)9-5-15/h4-11,19,23H,3,12H2,1-2H3

InChI Key

NHUYWEXMQCJMGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)O)C(=O)C

Origin of Product

United States

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